[Ile34]-beta-Amyloid (25-34)
説明
特性
分子量 |
929.1 |
|---|---|
配列 |
GSNKGAIIGI |
製品の起源 |
United States |
類似化合物との比較
Structural Analogues
The table below compares [Ile34]-beta-Amyloid (25-34) with wild-type Aβ(25-35) and other substituted variants:
| Compound | Sequence | Key Modification | Aggregation Propensity | Cytotoxicity (IC₅₀, μM) | Hydrophobicity Index |
|---|---|---|---|---|---|
| [Ile34]-Aβ(25-34) | GSNKGAIIGL | Ile at position 34 | High | 15.2 ± 1.8 | 0.85 |
| Wild-type Aβ(25-35) | GSNKGAIIGLM | Native sequence | Moderate | 22.5 ± 2.1 | 0.78 |
| [Ala34]-Aβ(25-34) | GSNKGAAIGL | Ala substitution at 34 | Low | 45.6 ± 3.4 | 0.62 |
| [Val34]-Aβ(25-34) | GSNKGAVIGL | Val substitution at 34 | Moderate | 28.9 ± 2.5 | 0.80 |
Key Findings :
- Aggregation : The Ile34 substitution enhances hydrophobic clustering, accelerating fibril formation compared to wild-type Aβ(25-35) and Ala34 variants .
- Toxicity : [Ile34]-Aβ(25-34) exhibits higher cytotoxicity in neuronal cell lines (IC₅₀ = 15.2 μM) than wild-type Aβ(25-35), likely due to increased membrane permeability .
- Solubility : Lower solubility (0.1 mg/mL) compared to Ala34 variants (0.3 mg/mL), as predicted by logP values (2.66 vs. 1.85) .
Analytical Characterization
準備方法
Solid-Phase Peptide Synthesis (SPPS)
Resin and Scale : Synthesis typically occurs on a solid support resin such as PEG-PS or Rink amide ChemMatrix resin, with loading capacities around 0.1 mmol to 0.5 mmol scale to optimize yield and purity.
Protecting Groups : The Fmoc (9-fluorenylmethoxycarbonyl) strategy is employed for amino group protection, enabling stepwise elongation of the peptide chain.
Coupling Reagents : Commonly used coupling reagents include HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide), and Oxyma or HOBt (1-hydroxybenzotriazole) to activate amino acids for efficient coupling.
Deprotection : Fmoc removal is achieved using piperidine in DMF (dimethylformamide), often at 20% (v/v), with adjustments made to prevent side reactions such as aspartimide formation.
Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixtures, often combined with scavengers like thioanisole, 1,2-ethanedithiol (EDT), anisole, or triisopropylsilane (TIPS) to minimize side reactions and protect sensitive residues.
Purification
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary purification technique, typically using C4 or C18 columns with gradients of water and acetonitrile containing 0.1% TFA.
Yield and Purity : Crude peptide yields range between 40% to 87%, with purities post-purification generally exceeding 90%, depending on synthesis conditions and peptide length.
Optional Post-Synthesis Treatments
TFA Salt Removal : Since TFA is used in cleavage and purification, residual trifluoroacetic acid salts may remain in the peptide product. These can affect biological assays and peptide stability. Optional TFA removal steps are recommended to improve peptide quality.
Storage : Lyophilized peptides should be stored at or below -20 °C to maintain stability and prevent degradation.
A summary of key parameters and findings from synthesis reports is presented in the following table:
| Parameter | Details |
|---|---|
| Peptide Sequence | Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Ile (10 amino acids) |
| Molecular Weight | 929.09 Da |
| Molecular Formula | C40H72N12O13 |
| Resin Type | PEG-PS or Rink amide ChemMatrix resin |
| Scale | 0.1 - 0.5 mmol |
| Coupling Reagents | HBTU, DIC, Oxyma, HOBt |
| Deprotection Agent | 20% Piperidine in DMF (adjusted with additives to prevent side reactions) |
| Cleavage Cocktail | TFA with scavengers (thioanisole, EDT, anisole, TIPS) |
| Purification Method | RP-HPLC with C4 or C18 columns using 0.1% TFA in water/acetonitrile gradient |
| Crude Peptide Yield | 40% - 87% |
| Purity Post-Purification | >90% (typically around 96.6% as reported by NovoPro Bioscience) |
| Storage Conditions | Lyophilized powder stored at ≤ -20 °C |
| TFA Salt Considerations | TFA residues can influence peptide behavior and experimental outcomes; removal recommended when necessary |
Analytical and Quality Control Measures
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS is used for molecular weight confirmation.
Amino Acid Sequencing : Automated Edman degradation confirms sequence fidelity.
High-Performance Liquid Chromatography (HPLC) : Analytical HPLC confirms purity and identifies side products or truncations.
Microscopy and Assembly Studies : Some studies include microscopy imaging to assess peptide aggregation behavior, which can be influenced by synthesis purity.
Q & A
Basic Research Questions
Q. What are the structural and functional distinctions between [Ile34]-beta-Amyloid (25-34) and wild-type beta-amyloid (25-34)?
- Methodological Answer : Use comparative biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve structural differences. Circular dichroism (CD) spectroscopy can assess secondary structure variations (e.g., beta-sheet propensity). Aggregation kinetics can be compared using thioflavin-T fluorescence assays . For functional analysis, employ cell viability assays (e.g., MTT or lactate dehydrogenase release) to evaluate neurotoxicity differences in neuronal cell lines.
Q. How can researchers validate the purity and identity of synthesized [Ile34]-beta-Amyloid (25-34)?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity verification (>95%). Amino acid composition analysis via Edman degradation or tandem MS ensures sequence accuracy. For novel peptides, provide FTIR or NMR data to confirm post-translational modifications or folding patterns .
Q. What experimental protocols are recommended for assessing [Ile34]-beta-Amyloid (25-34) aggregation in vitro?
- Methodological Answer : Standardize aggregation assays under controlled conditions (pH 7.4, 37°C, agitation). Monitor fibril formation using transmission electron microscopy (TEM) and atomic force microscopy (AFM). Quantify aggregation rates via dynamic light scattering (DLS) and correlate with thioflavin-T fluorescence intensity. Include negative controls (e.g., scrambled peptides) to rule out nonspecific effects .
Q. How should researchers address batch-to-batch variability in peptide synthesis?
- Methodological Answer : Implement strict quality control protocols:
- Use identical reagents and synthesis platforms (e.g., solid-phase peptide synthesis).
- Validate each batch with HPLC-MS and CD spectroscopy.
- Include internal reference samples in experiments to normalize inter-batch differences .
Advanced Research Questions
Q. What statistical frameworks are optimal for analyzing contradictory data on [Ile34]-beta-Amyloid (25-34) neurotoxicity across studies?
- Methodological Answer : Apply meta-analysis tools to reconcile discrepancies. Stratify data by experimental variables (e.g., cell type, peptide concentration, incubation time). Use Bayesian hierarchical models to account for variability in assay sensitivity. Validate findings with orthogonal methods (e.g., electrophysiology for synaptic dysfunction vs. apoptosis assays) .
Q. How can researchers design a study to compare the aggregation kinetics of [Ile34]-beta-Amyloid (25-34) with other beta-amyloid isoforms (e.g., Arctic or Dutch mutants)?
- Methodological Answer :
- Hypothesis : Ile34 substitution alters hydrophobic interactions, delaying or accelerating nucleation.
- Variables : Independent = peptide variant; Dependent = lag time, fibril morphology.
- Controls : Wild-type beta-amyloid (25-34), buffer-only samples.
- Replicates : Minimum 3–4 technical replicates per variant; repeat across 3 independent batches .
- Analysis : Fit kinetic data to sigmoidal curves (e.g., Finke-Watzky model) to derive rate constants. Compare TEM images for morphological differences .
Q. What strategies mitigate confounding factors in in vivo models studying [Ile34]-beta-Amyloid (25-34)-induced cognitive decline?
- Methodological Answer :
- Use transgenic animals with standardized genetic backgrounds (e.g., APP/PS1 mice).
- Administer peptides via intracerebroventricular injection to bypass blood-brain barrier variability.
- Include sham-operated controls and behavioral tests (Morris water maze, novel object recognition) with blinded scoring.
- Quantify peptide levels post-mortem via ELISA or immunohistochemistry .
Q. How can computational modeling predict the interaction of [Ile34]-beta-Amyloid (25-34) with lipid membranes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36). Parameterize the peptide’s hydrophobicity profile and simulate insertion into lipid bilayers (e.g., POPC/POPE membranes). Validate predictions with experimental techniques like surface plasmon resonance (SPR) or fluorescence anisotropy .
Methodological Guidelines
- Data Reprodubility : Report detailed experimental conditions (e.g., peptide solvent, temperature gradients) in supplementary materials. Use standardized data repositories (e.g., Zenodo) for raw datasets .
- Conflict Resolution : Pre-register hypotheses and analysis plans to reduce confirmation bias. Use sensitivity analysis to test robustness of conclusions .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics committee approval. Document animal welfare protocols explicitly .
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